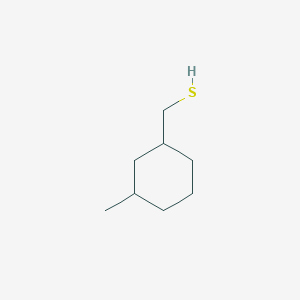
(3-Methylcyclohexyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylcyclohexyl)methanethiol is an organic compound with the molecular formula C8H16S. It is a thiol, which means it contains a sulfhydryl (-SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
(3-Methylcyclohexyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of (3-Methylcyclohexyl)methanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants, such as (3-Methylcyclohexyl)methanol and hydrogen sulfide, into the reactor. The reaction is catalyzed by a suitable catalyst, and the product is continuously removed and purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
(3-Methylcyclohexyl)methanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form (3-Methylcyclohexyl)methanedisulfide.
Reduction: Thiols can be reduced to form the corresponding hydrocarbons. this reaction is less common for this compound.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the -SH group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2). The reaction typically occurs under mild conditions, such as room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used, but this reaction is less common.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.
Major Products
Oxidation: (3-Methylcyclohexyl)methanedisulfide
Reduction: (3-Methylcyclohexyl)methane (less common)
Substitution: Various substituted products depending on the nucleophile used
科学的研究の応用
(3-Methylcyclohexyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound is used in studies related to enzyme function and protein structure.
Medicine: Research on thiols, including this compound, has implications for understanding diseases related to oxidative stress and sulfur metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (3-Methylcyclohexyl)methanethiol involves its interaction with various molecular targets. The sulfhydryl group (-SH) can form covalent bonds with metal ions and other electrophiles, leading to the formation of stable complexes. This property is exploited in various chemical reactions and industrial processes. Additionally, the thiol group can undergo redox reactions, playing a role in maintaining the redox balance in biological systems.
類似化合物との比較
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a similar structure but without the cyclohexyl group.
Ethanethiol (C2H5SH): Another simple thiol with a slightly longer carbon chain.
(3-Methylcyclohexyl)methanol (C8H16O): The alcohol analog of (3-Methylcyclohexyl)methanethiol.
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts different chemical and physical properties compared to simpler thiols like methanethiol and ethanethiol. The cyclohexyl group increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
特性
分子式 |
C8H16S |
|---|---|
分子量 |
144.28 g/mol |
IUPAC名 |
(3-methylcyclohexyl)methanethiol |
InChI |
InChI=1S/C8H16S/c1-7-3-2-4-8(5-7)6-9/h7-9H,2-6H2,1H3 |
InChIキー |
GODHBHZBEPNAIA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


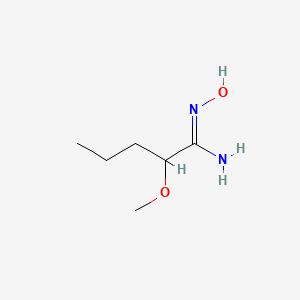
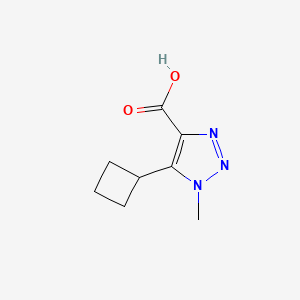
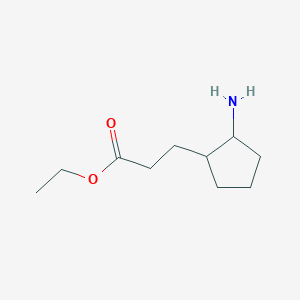
amine](/img/structure/B13311698.png)

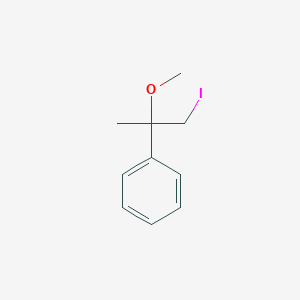
![Methyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13311715.png)
![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)
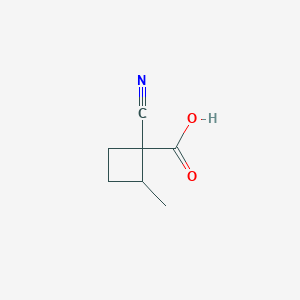
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)
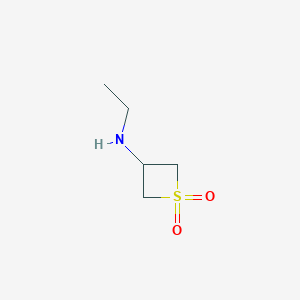

![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13311762.png)
![[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol](/img/structure/B13311764.png)
